molecular formula C9H6FN5 B8434046 4-Fluoro-2-(2-methyl-2H-tetrazol-5-yl)-benzonitrile

4-Fluoro-2-(2-methyl-2H-tetrazol-5-yl)-benzonitrile

Cat. No.: B8434046
M. Wt: 203.18 g/mol
InChI Key: ZNWYOFXBBKTYNT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-methyl-2H-tetrazol-5-yl)-benzonitrile is a useful research compound. Its molecular formula is C9H6FN5 and its molecular weight is 203.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6FN5

Molecular Weight

203.18 g/mol

IUPAC Name

4-fluoro-2-(2-methyltetrazol-5-yl)benzonitrile

InChI

InChI=1S/C9H6FN5/c1-15-13-9(12-14-15)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3

InChI Key

ZNWYOFXBBKTYNT-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of intermediate 57, 5-(2-bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole (650 mg, 2.53 mmol) and CuCN (224 mg, 2.5 mmol) in dimethylformamide (4 mL) was placed in a sealed tube and heated at 100–110° C. for 20 hrs. After cooling, the insoluble material was filtered, and the filtrate concentrated in vacuo. The residue was dissolved in CH2Cl2, washed with aq. 4N HCl and dil. NH4OH, then dried (MgSO4), filtered, and concentrated. The residual solid was purified by column chromatography (SiO2, CH2Cl2) to obtain 375 mg (Yield 73%) of the title compound as an off-white solid; 1H NMR (500 MHz, CDCl3) δ ppm: 4.48 (3H, s) 7.29 (1H, dd, J=7.6, 2.8 Hz) 7.85 (1H, dd, J=8.6, 5.2 Hz) 8.00 (1H, dd, J=9.0, 2.6 Hz); LC/MS m/z 204.
[Compound]
Name
intermediate 57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Name
CuCN
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

A mixture of 5-(2-bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole (650 mg, 2.53 mmol) and CuCN (224 mg, 2.5 mmol) in dimethylformamide (4 mL) was placed in a sealed tube and heated at 100-110° C. for 20 hrs. After cooling, the insoluble material was filtered, and the filtrate concentrated in vacuo. The residue was dissolved in CH2Cl2, washed with aq. 4N HCl and dil. NH4OH, then dried (MgSO4), filtered, and concentrated. The residual solid was purified by column chromatography (SiO2, CH2Cl2) to obtain 375 mg (Yield 73%) of the title compound as an off-white solid; 1H NMR (500 MHz, CDCl3) δ ppm: 4.48 (3H, s) 7.29 (1H, dd, J=7.6, 2.8 Hz) 7.85 (1H, dd, J=8.6, 5.2 Hz) 8.00 (1H, dd, J=9.0, 2.6 Hz); LC/MS m/z 204.
Quantity
650 mg
Type
reactant
Reaction Step One
Name
CuCN
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
73%

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